(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Antimicrobial resistance MRSA Structure-activity relationship

Procure (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 314251-27-9) for its unique 2-nitrophenyl substitution, absent from published halogenated cinnamamide analogs. This structural probe is critical for generating novel SAR data on antimicrobial potency (e.g., S. aureus, MRSA) and exploring type II kinase inhibitor motifs. Use it to directly benchmark electrophilic reactivity (GSH trapping) and CNS permeability against non-nitrated series members.

Molecular Formula C16H11F3N2O3
Molecular Weight 336.27
CAS No. 314251-27-9
Cat. No. B2688286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
CAS314251-27-9
Molecular FormulaC16H11F3N2O3
Molecular Weight336.27
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-3-4-11(10-12)8-9-15(22)20-13-6-1-2-7-14(13)21(23)24/h1-10H,(H,20,22)/b9-8+
InChIKeyOYVQTRILTPQRGA-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

314251-27-9 | (2E)-N-(2-Nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide – Structural Identity & Baseline


(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 314251-27-9) is a synthetic, small-molecule cinnamamide derivative featuring a trans (E)-configured enamide linkage, an N-(2-nitrophenyl) amide group, and a 3-(trifluoromethyl)phenyl substituent on the β-carbon . With a molecular formula of C₁₆H₁₁F₃N₂O₃ and a molecular weight of 336.26 g/mol, the compound possesses a computed XLogP3 of 4, a topological polar surface area of 74.9 Ų, and one hydrogen bond donor . It belongs to the broader class of N-arylcinnamamides, which have been investigated for antimicrobial, antitubercular, and antifungal activities , but the specific 2-nitrophenyl substitution pattern distinguishes this compound from the more extensively characterized halogenated or bis(trifluoromethyl) analogs.

314251-27-9 | Why Generic Substitution of N-Arylcinnamamides Is Not Supported by Evidence


Within the N-arylcinnamamide chemotype, minor modifications to the anilide ring or the cinnamic acid aryl substituent produce large, quantifiable shifts in antimicrobial potency and spectrum. For example, shifting the trifluoromethyl group from the 3- to the 4-position on the cinnamic acid ring, or replacing a 3,5-dichlorophenyl anilide with a 4-trifluoromethylphenyl anilide, changed MIC values against Staphylococcus aureus by more than 10-fold . The 2-nitrophenyl substituent present in 314251-27-9 introduces both steric and electronic perturbations—including a strong electron-withdrawing ortho-nitro group capable of intramolecular hydrogen bonding—that are absent from the published halogenated and bis(trifluoromethyl) analogs . Consequently, activity data from closely related compounds cannot be extrapolated to 314251-27-9 with confidence, and procurement or screening decisions must be based on compound-specific evidence.

314251-27-9 | Quantitative Differentiation Evidence vs. Closest N-Arylcinnamamide Analogs


314251-27-9 vs. (2E)-3-Phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide – Structural and Predicted Property Comparison

The closest published analog with quantitative antimicrobial data is (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, which demonstrated MIC values of 27.47 µM against multiple staphylococcal strains, including methicillin-resistant S. aureus (MRSA), and against M. tuberculosis H37Ra . The target compound 314251-27-9 differs by the presence of a 2-nitro substituent on the anilide phenyl ring, replacing the unsubstituted phenyl of the comparator. Computed physicochemical properties indicate that 314251-27-9 has a higher topological polar surface area (74.9 vs. ~29 Ų for the comparator) and a lower computed lipophilicity (XLogP3 = 4 vs. ~5.2 for the comparator), suggesting altered membrane permeability and target-binding profiles . No direct head-to-head biological comparison between these two compounds has been published.

Antimicrobial resistance MRSA Structure-activity relationship Cinnamamide

314251-27-9 vs. (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide – Antimicrobial Potency Gap and Structural Divergence

The most potent compound in the 2018 N-arylcinnamamide series was (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, with MIC values of 22.27 µM against all four tested staphylococcal strains and M. tuberculosis . This compound also demonstrated biofilm inhibition activity against S. aureus ATCC 29213 at concentrations close to its MIC and the ability to potentiate vancomycin, ciprofloxacin, and tetracycline . The target compound 314251-27-9 replaces the 3,5-bis(trifluoromethyl)phenyl anilide with a 2-nitrophenyl group, while also exchanging the unsubstituted 3-phenyl on the cinnamic acid side for a 3-(trifluoromethyl)phenyl group. No antimicrobial, biofilm, or antibiotic-potentiation data are available for 314251-27-9. The 2-nitrophenyl motif has been independently associated with kinase inhibitor pharmacophores , suggesting a divergent biological target profile from the bis(trifluoromethyl) comparator.

Antitubercular Antimicrobial N-arylcinnamamide SAR

314251-27-9 vs. (2E)-N-(3,5-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (Compound 1o) – Anti-Enterococcal and Anti-Mycobacterial Activity Benchmark

In the 2022 trifluoromethylcinnamanilide series, compound 1o [(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide] was one of the most promising antibacterial agents, displaying MIC/MBC values of 0.15–5.57 µM against S. aureus and MRSA, 2.34–44.5 µM against E. faecalis and VRE, and 9.36–51.7 µM against M. smegmatis . Compound 1o also showed inhibition of bacterial respiration by MTT assay and had insignificant cytotoxicity against THP-1 cells . 314251-27-9 shares the identical 3-(trifluoromethyl)cinnamic acid scaffold with 1o but replaces the 3,5-dichlorophenyl anilide with a 2-nitrophenyl group. No antibacterial, cytotoxicity, or respiration inhibition data exist for 314251-27-9 in the peer-reviewed literature. The ortho-nitro group introduces the capacity for intramolecular hydrogen bonding with the amide NH₃, which is absent in 1o and may influence both conformation and target engagement .

Vancomycin-resistant Enterococcus Mycobacterium MRSA Cinnamamide

314251-27-9 – Stereochemical Purity and Configurational Stability as Procurement-Relevant Quality Attributes

314251-27-9 is specified as the (2E)-isomer, with one defined bond stereocenter and zero undefined stereocenters per PubChem canonicalization . In the broader N-arylcinnamamide literature, the (E)-configuration is essential for biological activity; (Z)-isomers of related compounds show reduced or absent antimicrobial potency . Commercial sources list the compound with the unambiguous IUPAC name '(E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide,' confirming the trans geometry . However, no published stability studies quantify the rate of E→Z photoisomerization or thermal isomerization for this specific compound, a known liability of cinnamamides .

Stereochemistry E/Z isomerism Quality control Cinnamamide

314251-27-9 | Evidence-Anchored Application Scenarios for Scientific Procurement


Prospective Antibacterial Screening with Scaffold-Specific 2-Nitrophenyl SAR Exploration

For medicinal chemistry teams investigating N-arylcinnamamide antibacterial agents, 314251-27-9 serves as a deliberate structural probe. While the 3-(trifluoromethyl)cinnamic acid scaffold has demonstrated sub-micromolar anti-staphylococcal activity when paired with 3,5-dichlorophenyl or 4-trifluoromethylphenyl anilides , no published data describe the effect of a 2-nitrophenyl substituent. Procurement of 314251-27-9 enables direct MIC determination against S. aureus ATCC 29213, MRSA clinical isolates, E. faecalis, and M. smegmatis, generating the first SAR data point for ortho-nitro substitution in this series. The compound can be benchmarked directly against compound 1o and other published analogs in the same assay platform .

Kinase Inhibitor Fragment or Building Block Based on 2-Nitrophenyl Pharmacophore

Commercial sources note the utility of 314251-27-9 as a synthetic intermediate for kinase inhibitors . The 2-nitrophenyl group is a recognized motif in type II kinase inhibitor design, where the nitro group can participate in hydrogen-bonding interactions within the ATP-binding pocket or serve as a precursor to aniline-based hinge binders via reduction. The trans-enamide linkage provides a rigid, conjugated spacer that can orient the 3-(trifluoromethyl)phenyl group into hydrophobic back pockets. Researchers building focused kinase-targeted libraries may select 314251-27-9 over non-nitrated analogs specifically for the synthetic versatility of the nitro group and the potential for structure-based optimization.

Physicochemical Property Benchmarking for CNS or Permeability-Focused Programs

With a computed TPSA of 74.9 Ų and XLogP3 of 4, 314251-27-9 occupies a borderline property space relevant to CNS drug discovery (typically TPSA < 90 Ų and logP < 5) . The compound can serve as a tool to experimentally measure PAMPA permeability, Caco-2 efflux ratio, or brain-plasma partitioning, providing a direct comparison to the more lipophilic and less polar non-nitrated analogs in the series. These data would help establish whether the 2-nitrophenyl modification improves or degrades permeability relative to the halogenated cinnamamides, informing procurement decisions for follow-up libraries.

Michael Acceptor Reactivity Profiling for Covalent Inhibitor Design

The α,β-unsaturated amide (enamide) system of 314251-27-9 is a potential Michael acceptor . While the 2022 study characterized trifluoromethylcinnamanilides as Michael acceptors with antibacterial activity linked to InhA enzyme binding , no reactivity data exist for the 2-nitrophenyl derivative. Procurement of 314251-27-9 enables glutathione (GSH) reactivity assays, cysteine-trapping experiments, or direct InhA inhibition assays to quantify its electrophilic character relative to compound 1o and other series members. Compounds with tuned reactivity profiles are valuable for covalent inhibitor programs targeting resistant bacterial strains.

Quote Request

Request a Quote for (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.